2,4-Dihydroxyphenylacetyl-L-asparagine

描述

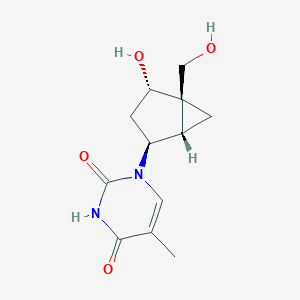

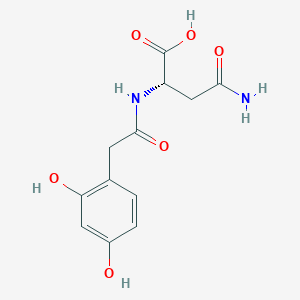

2,4-Dihydroxyphenylacetyl-L-asparagine is a component of various spider toxins . It is reported to be a specific blocker of glutamate receptors .

Molecular Structure Analysis

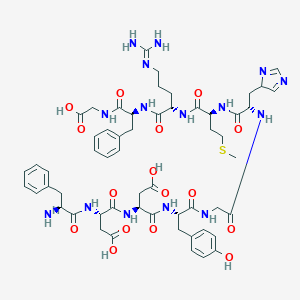

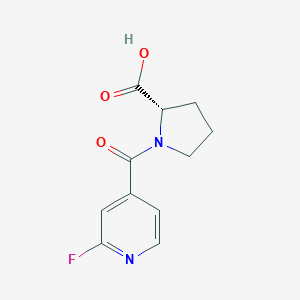

The molecular formula of 2,4-Dihydroxyphenylacetyl-L-asparagine is C12H14N2O6 . Its molecular weight is 282.25 .Physical And Chemical Properties Analysis

2,4-Dihydroxyphenylacetyl-L-asparagine is a powder . It is soluble to 50 mM in water . It should be stored in a desiccated state at -20°C .科研应用

Therapeutic Applications in Cancer Treatment :

- ASNase is recognized as an antitumor agent for treating acute lymphoblastic leukemia and lymphosarcoma by catalyzing the hydrolysis of L-asparagine to L-aspartate and ammonia. The depletion of asparagine results in cytotoxicity to leukemic cells (Lopes et al., 2017).

- Recent strategies for ASNase confinement in various materials have been developed to improve properties like specificity, half-life, and stability, which are crucial for its application in cancer treatment and food industry (Nunes et al., 2020).

Biosensors for L-Asparagine Monitoring :

- ASNase-based biosensors are an innovative technology, primarily using colorimetric detection for monitoring L-asparagine levels in patients and in food, owing to ASNase's role in catalyzing L-asparagine hydrolysis (Nunes et al., 2021).

Inhibition of Glutamate Binding in the Brain :

- 2,4-DHPA-ASN, a common moiety in spider toxins, inhibits L-[3H]glutamic acid binding to rat brain synaptic membranes, suggesting its potential in neurological applications (Pan-Hou et al., 1987).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Relevant Papers The papers I found mainly discuss the role of 2,4-Dihydroxyphenylacetyl-L-asparagine as a component of spider toxins and its function as a specific blocker of glutamate receptors . For more detailed information, please refer to these sources.

性质

IUPAC Name |

(2S)-4-amino-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c13-10(17)5-8(12(19)20)14-11(18)3-6-1-2-7(15)4-9(6)16/h1-2,4,8,15-16H,3,5H2,(H2,13,17)(H,14,18)(H,19,20)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUFTPIDMLSXES-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920589 | |

| Record name | N-[2-(2,4-Dihydroxyphenyl)-1-hydroxyethylidene]-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxyphenylacetyl-L-asparagine | |

CAS RN |

111872-98-1 | |

| Record name | 2,4-Dihydroxyphenylacetylasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111872981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(2,4-Dihydroxyphenyl)-1-hydroxyethylidene]-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)